molecular formula C16H12BrN3OS B6141448 1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE

1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE

Cat. No.: B6141448
M. Wt: 374.3 g/mol
InChI Key: RYWSMXLAHOEFDC-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a bromophenyl group and a triazole ring

Preparation Methods

The synthesis of 1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.

    Triazole Formation: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the triazole ring through a sulfanyl linkage, often using a thiol reagent under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets. The bromophenyl group and triazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-BROMOPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE can be compared with similar compounds such as:

    1-(4-BROMOPHENYL)-2-[(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE: This compound has a methyl group instead of a phenyl group on the triazole ring, which can affect its reactivity and interactions.

    1-(4-CHLOROPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ETHAN-1-ONE: The substitution of bromine with chlorine can lead to differences in chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-13-8-6-11(7-9-13)14(21)10-22-16-18-15(19-20-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWSMXLAHOEFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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